![molecular formula C4H9N3O2 B2619820 Ethoxycarbonylguanidine CAS No. 30884-39-0](/img/structure/B2619820.png)
Ethoxycarbonylguanidine
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Overview
Description
Typically, the description of a chemical compound includes its molecular formula, structure, and common uses. For example, a compound might be used in medical treatments, in industry, or in scientific research .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This often involves reactions between different chemicals, and can require specific conditions such as certain temperatures or pressures .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within it. This can be determined using various techniques, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that a compound undergoes. This can help to understand its behavior and how it interacts with other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications
1. DNA Damage and Free Radical Production
Ethoxycarbonylguanidine, in its derivative form aminoguanidine, has been studied for its role in causing damage to DNA through free radical production. This research is significant in understanding the potential risks of using aminoguanidine in clinical applications, particularly in the context of diabetes and aging-related diseases. The study by Suji and Sivakami (2006) highlights the DNA damage caused by aminoguanidine in the presence of transition metals, emphasizing the need for caution in its clinical use (Suji & Sivakami, 2006).
2. Synthesis and Biological Activity of Derivatives
Research has also been conducted on synthesizing derivatives of ethoxycarbonylguanidine, like 6-amino-5-azacytidine, and studying their molecular conformation and biological activity. This compound has shown potential in inhibiting the growth of bacteria and certain cell lines, indicating its potential in antibacterial and antitumor applications. The work of Pískala et al. (1989) provides valuable insights into the synthesis process and the biological implications of these derivatives (Pískala, Hanna, Zajicek, & Čihák, 1989).
3. Cytotoxic Activities in Carbazole Derivatives
Another area of research involves the synthesis of new guanidines derived from carbazoles, where ethoxycarbonylguanidine intermediates are utilized. These synthesized guanidines have been evaluated for their cytotoxic activities against various cell lines, contributing to the exploration of new cancer therapies. Caruso et al. (2014) provide a comprehensive study on this topic, offering insights into the potential use of these compounds in medicinal chemistry (Caruso et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl N-(diaminomethylidene)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-2-9-4(8)7-3(5)6/h2H2,1H3,(H4,5,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMWAPBGTMMDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethoxycarbonylguanidine |
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